molecular formula C19H27N3O2 B2502866 1-Cyclopropyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one CAS No. 2379948-31-7

1-Cyclopropyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one

Cat. No.: B2502866
CAS No.: 2379948-31-7
M. Wt: 329.444
InChI Key: UODWCSYTDIATBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidinone core, the introduction of the piperidine ring, and the attachment of the pyridine moiety. Common synthetic routes may involve:

    Formation of Pyrrolidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Piperidine Ring: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.

    Attachment of Pyridine Moiety: This can be done through etherification reactions where the pyridine ring is attached via an oxygen linker.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Cyclopropyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine-4-carboxylic acid.

    Pyridine Derivatives: Compounds with a pyridine ring, such as 2-methylpyridine and 4-methylpyridine.

Uniqueness

1-Cyclopropyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one is unique due to its combination of structural features, including the cyclopropyl group, the pyrrolidinone core, and the piperidine and pyridine rings. This unique structure may contribute to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

1-cyclopropyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14-12-17(4-8-20-14)24-13-15-5-9-21(10-6-15)18-7-11-22(19(18)23)16-2-3-16/h4,8,12,15-16,18H,2-3,5-7,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODWCSYTDIATBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C3CCN(C3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.